6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline
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Overview
Description
6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C15H7Cl2F3N2O. It is known for its unique structure, which includes dichloro, phenoxy, and trifluoromethyl groups attached to a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dichloroquinoxaline with phenol and trifluoromethylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
- 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
- 2,4-Dichloro-6-(trifluoromethyl)aniline
Uniqueness
6,7-Dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,7-dichloro-2-phenoxy-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O/c16-9-6-11-12(7-10(9)17)22-14(13(21-11)15(18,19)20)23-8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIPCACOFIJQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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